molecular formula C16H18N2O4S B14408542 (3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate CAS No. 84384-87-2

(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate

Cat. No.: B14408542
CAS No.: 84384-87-2
M. Wt: 334.4 g/mol
InChI Key: HFTQDXLLOQFODA-UHFFFAOYSA-N
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Description

(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group, a pyridine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate typically involves multiple steps, including the formation of the carbamate group and the introduction of the pyridine and methylphenyl groups. One common method involves the reaction of (3-methylphenyl) isocyanate with N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84384-87-2

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

(3-methylphenyl) N-methyl-N-(2-pyridin-2-ylethoxysulfinyl)carbamate

InChI

InChI=1S/C16H18N2O4S/c1-13-6-5-8-15(12-13)22-16(19)18(2)23(20)21-11-9-14-7-3-4-10-17-14/h3-8,10,12H,9,11H2,1-2H3

InChI Key

HFTQDXLLOQFODA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCC2=CC=CC=N2

Origin of Product

United States

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